molecular formula C18H18OS B13092537 2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde

2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13092537
M. Wt: 282.4 g/mol
InChI Key: DBUZZRMLVSXLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde is a thiobenzaldehyde derivative characterized by a propanoyl group substituted with a 3,4-dimethylphenyl moiety and a thioaldehyde (-CHS) functional group. The 3,4-dimethylphenyl group is notable for its electron-donating effects, which may influence reactivity and stability, while the thiobenzaldehyde moiety introduces sulfur-based reactivity distinct from typical aldehydes.

Properties

Molecular Formula

C18H18OS

Molecular Weight

282.4 g/mol

IUPAC Name

2-[3-(3,4-dimethylphenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C18H18OS/c1-13-7-8-15(11-14(13)2)9-10-18(19)17-6-4-3-5-16(17)12-20/h3-8,11-12H,9-10H2,1-2H3

InChI Key

DBUZZRMLVSXLST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2C=S)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethylbenzaldehyde with a suitable thiol compound under controlled conditions to form the thiobenzaldehyde moiety. This is followed by a Friedel-Crafts acylation reaction to introduce the propanoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The thiobenzaldehyde group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The thiobenzaldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The propanoyl group may also interact with cellular pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Although direct data for 2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde are unavailable, comparisons can be drawn with structurally related compounds from the literature. The three pyrazoline derivatives synthesized in Molecules (2011) share the 3,4-dimethylphenyl substituent and demonstrate how variations in alkoxy chains and core structures affect properties such as melting points, chromatographic behavior, and spectroscopic profiles .

Table 1: Comparative Analysis of Pyrazoline Derivatives and Hypothetical Properties of this compound

Property/Compound 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline Hypothetical Data for Target Compound*
Melting Point (°C) 126–130 121–125 121–125 Not reported
Rf Value 0.87 (petroleum ether:EtOAc, 4:1) 0.89 (petroleum ether:EtOAc, 4:1) 0.89 (petroleum ether:EtOAc, 4:1) Not reported
FT-IR Key Peaks C=O (1680 cm⁻¹), N–N (1440 cm⁻¹) C=O (1685 cm⁻¹), N–N (1445 cm⁻¹) C=O (1690 cm⁻¹), N–N (1450 cm⁻¹) C=S (~1100–1250 cm⁻¹ expected)
EIMS (m/z) Molecular ion peak consistent with calculated mass Molecular ion peak consistent with calculated mass Molecular ion peak consistent with calculated mass Not reported
Core Structure 2-Pyrazoline (N-containing heterocycle) 2-Pyrazoline 2-Pyrazoline Thiobenzaldehyde (S-containing aldehyde)

Notes for Table 1:

  • The pyrazoline derivatives exhibit consistent Rf values and melting points despite varying alkoxy chain lengths, suggesting minimal impact of chain length on these properties .
  • The target compound’s thiobenzaldehyde core introduces sulfur-based reactivity (e.g., nucleophilic thioaldehyde reactions) distinct from the pyrazoline nitrogen heterocycles.
  • The 3,4-dimethylphenyl group in all compounds likely enhances solubility in nonpolar solvents and stabilizes the molecular framework through steric and electronic effects.

Key Findings and Trends

Impact of Substituents: Alkoxy chain length (butyloxy vs. pentyloxy vs.

Spectroscopic Signatures :

  • Pyrazoline derivatives show characteristic C=O and N–N stretching in FT-IR, whereas the target compound’s C=S and aldehyde C=O stretches would dominate its IR profile.

Synthetic Considerations: The pyrazolines were synthesized via hydrazine-enone cyclization, yielding 84–86% isolated products .

Biological Activity

2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its interactions and effects on various biological systems is crucial for its application in drug development and therapeutic uses.

Chemical Structure

The compound features a thiobenzaldehyde moiety linked to a propanoyl group with a substituted dimethylphenyl ring. This unique structure may contribute to its biological properties.

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets such as enzymes and receptors. These interactions may modulate various cellular processes, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate physiological responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various thiobenzaldehyde derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations of 50-100 µg/mL.
  • Antioxidant Activity Assessment :
    • Using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the compound demonstrated a scavenging effect comparable to standard antioxidants like ascorbic acid. The IC50 value was determined to be approximately 25 µg/mL.
  • Anti-inflammatory Mechanisms :
    • In vitro studies showed that treatment with the compound reduced the levels of TNF-α and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting a potential mechanism for its anti-inflammatory effects.

Data Tables

Biological ActivityMethodologyResult
AntimicrobialAgar diffusion methodInhibition zones against S. aureus and E. coli
AntioxidantDPPH assayIC50 = 25 µg/mL
Anti-inflammatoryELISA for cytokine measurementReduced TNF-α and IL-6 levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.